2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-14-3-7-16(8-4-14)23-11-17(22)21-12-18(9-10-18)13-1-5-15(20)6-2-13/h1-8H,9-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATNPGFALXWTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide typically involves multiple steps:
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Formation of the Chlorophenoxy Intermediate
Starting Material: 4-chlorophenol.
Reaction: The 4-chlorophenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2-(4-chlorophenoxy)acetic acid.
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Cyclopropylamine Formation
Starting Material: 4-fluorobenzyl chloride.
Reaction: The 4-fluorobenzyl chloride is reacted with cyclopropylamine under basic conditions to form N-(4-fluorophenyl)cyclopropylamine.
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Amide Bond Formation
Starting Materials: 2-(4-chlorophenoxy)acetic acid and N-(4-fluorophenyl)cyclopropylamine.
Reaction: The two intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the phenoxy group can lead to the formation of quinones or other oxidized derivatives.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents.
Products: Reduction of the amide group can yield the corresponding amine.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often carried out in polar aprotic solvents.
Products: Substitution reactions can modify the phenoxy or cyclopropyl groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Anhydrous solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
Scientific Research Applications
2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide has several applications in scientific research:
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Medicinal Chemistry
Potential Use: Investigated for its potential as a pharmaceutical intermediate.
Biological Activity: Studies may focus on its activity against specific biological targets, such as enzymes or receptors.
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Materials Science
Application: Used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
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Chemical Biology
Research: Employed in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The target compound shares key structural motifs with several analogs, as highlighted below:
*Estimated based on formula C₁₈H₁₆ClFNO₂. †Calculated for C₁₇H₁₅Cl₂FNO₂.
Key Observations :
- The cyclopropylmethyl group may enhance conformational rigidity compared to linear alkyl chains (e.g., propyl in ) .
- Halogenation : Fluorine and chlorine atoms improve metabolic stability and influence binding via halogen bonding. –4’s simpler 2-chloroacetamide lacks the cyclopropane ring, limiting its structural complexity .
- Biological Relevance: Compounds like 27i with dichlorophenoxy groups exhibit T3SS inhibitory activity, suggesting the target compound’s 4-chlorophenoxy group may retain similar efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
